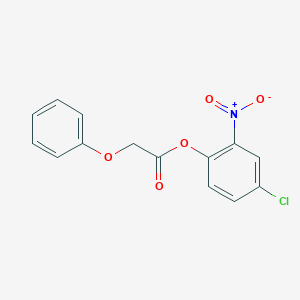
4-Chloro-2-nitrophenyl 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-nitrophenyl 2-phenoxyacetate” is a complex organic compound. However, there is limited information available specifically for this compound. The closest related compounds found are “4-Chloro-2-nitrophenol” and "(4-CHLORO-2-NITROPHENYL)ACETIC ACID"12. These compounds are used as intermediates in the synthesis of various chemicals3.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination4. However, the specific synthesis process for “4-Chloro-2-nitrophenyl 2-phenoxyacetate” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of 4-chloro-2-nitroaniline was determined using single-crystal XRD analysis4. However, the specific molecular structure analysis for “4-Chloro-2-nitrophenyl 2-phenoxyacetate” is not available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving related compounds like 2-chloro-4-nitrophenol have been studied. For instance, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway3. However, the specific chemical reactions involving “4-Chloro-2-nitrophenyl 2-phenoxyacetate” are not available in the retrieved data.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. For example, 4-Chloro-2-nitrophenol has a molecular weight of 173.551. However, the specific physical and chemical properties of “4-Chloro-2-nitrophenyl 2-phenoxyacetate” are not available in the retrieved data.
Scientific Research Applications
-
Nonlinear Optical Single Crystals
- Field : Materials Science
- Application : The compound 4-chloro-2-nitroaniline, which shares a similar structure, has been used in the development of nonlinear optical single crystals .
- Method : The crystals were developed using a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with a Pc space group, recognized by single-crystal XRD analysis .
- Results : The crystal was found to be thermally stable up to 115 °C and was classified as a soft material based on its mechanical work hardness coefficient . Its second harmonic generation efficiency was tested using the Kurtz Perry powder method .
-
Pharmaceutical Research
- Field : Pharmacology
- Application : Compounds with phenoxy acetamide structures, which is part of the structure of 4-Chloro-2-nitrophenyl 2-phenoxyacetate, have been investigated for their potential therapeutic properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these investigations were not specified in the source .
- Catalytic Reduction
- Field : Chemistry
- Application : The compound 4-nitrophenol, which shares a similar structure, has been used in studies on the catalytic reduction .
- Method : The reduction of 4-NP is carried out in the presence of reducing agents by various nanomaterials .
- Results : The properties of the active nanomaterial are directly connected with parameters of these model reduction reactions .
- Organic Nonlinear Optical Single Crystals
- Field : Materials Science
- Application : The compound 4-chloro-2-nitroaniline, which shares a similar structure, has been used in the development of organic nonlinear optical single crystals .
- Method : The crystals were developed using a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with a Pc space group, recognized by single-crystal XRD analysis .
- Results : The crystal was found to be thermally stable up to 115 °C and was classified as a soft material based on its mechanical work hardness coefficient . Its second harmonic generation efficiency was tested using the Kurtz Perry powder method .
Safety And Hazards
Safety data sheets provide information on the hazards of a compound and the necessary precautions. For instance, 2-Chloro-4-nitrophenyl isocyanate is considered hazardous and precautions such as wearing personal protective equipment and ensuring adequate ventilation are recommended5. However, the specific safety and hazards information for “4-Chloro-2-nitrophenyl 2-phenoxyacetate” is not available in the retrieved data.
Future Directions
Future research could focus on the synthesis, characterization, and application of “4-Chloro-2-nitrophenyl 2-phenoxyacetate”. Given the importance of chlorinated nitrophenols as intermediates in various chemical syntheses3, this compound could have potential applications in the synthesis of pesticides, dyes, and pharmaceuticals. However, more research is needed to confirm this.
properties
IUPAC Name |
(4-chloro-2-nitrophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFQMZLYHTKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrophenyl 2-phenoxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)
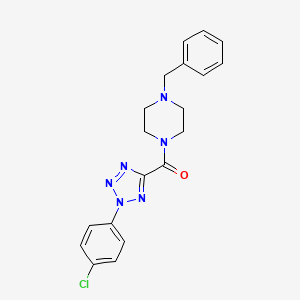
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)
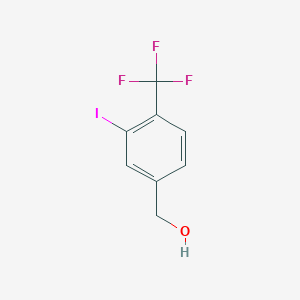
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)
![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
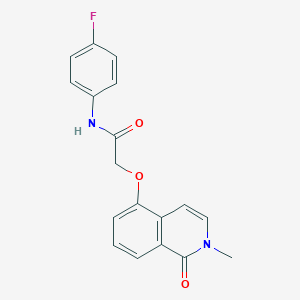
![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
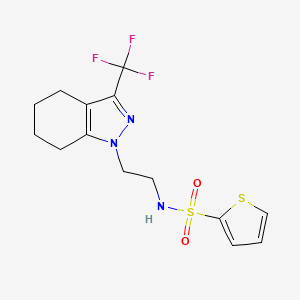
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)